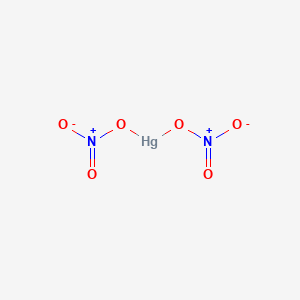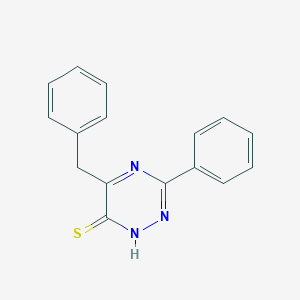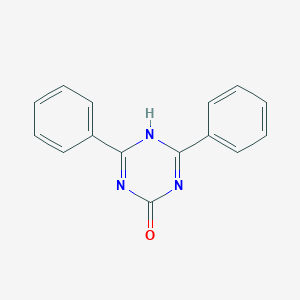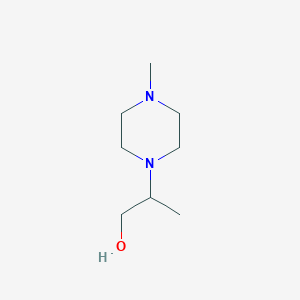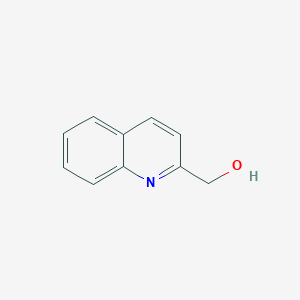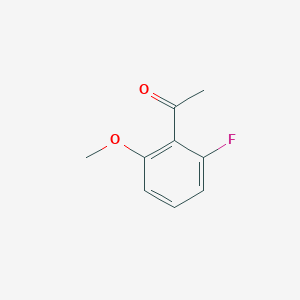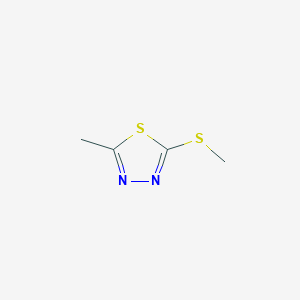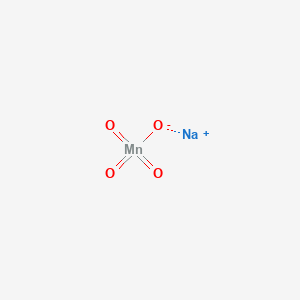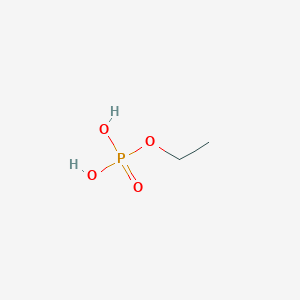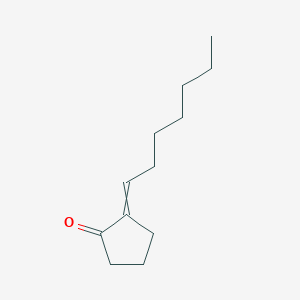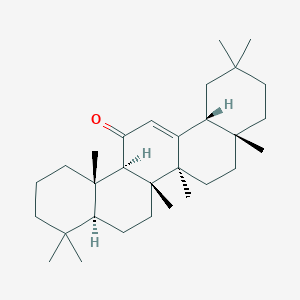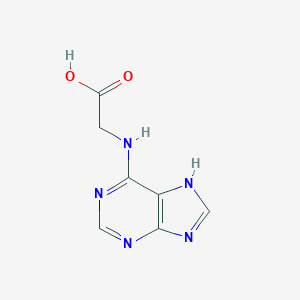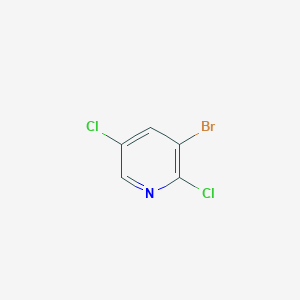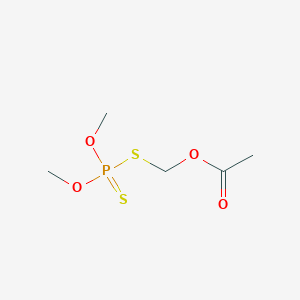
Phosphorodithioic acid, S-hydroxymethyl O,O-dimethyl ester, acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphorodithioic acid, S-hydroxymethyl O,O-dimethyl ester, acetate, commonly known as dimethoate, is a widely used organophosphate insecticide. It is an efficient pesticide with a broad range of applications in agriculture, horticulture, and forestry.
Wirkmechanismus
Dimethoate acts by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter that regulates muscle contraction. Inhibition of acetylcholinesterase leads to the accumulation of acetylcholine, causing overstimulation of the nervous system and ultimately leading to paralysis and death of the insect.
Biochemische Und Physiologische Effekte
Dimethoate is highly toxic to insects, but it also has adverse effects on non-target organisms, including mammals and birds. The compound can cause a range of physiological effects, including respiratory distress, convulsions, and death. It can also cause long-term effects, such as neurological damage, reproductive impairment, and immune system dysfunction.
Vorteile Und Einschränkungen Für Laborexperimente
Dimethoate is a widely used insecticide in laboratory experiments due to its effectiveness and availability. However, its toxicity and potential health hazards pose a significant risk to researchers and laboratory animals. The compound must be handled with extreme caution, and appropriate safety measures must be taken to avoid exposure.
Zukünftige Richtungen
Future research on dimethoate should focus on developing safer and more effective alternatives to organophosphate insecticides. Studies should also investigate the long-term effects of exposure to dimethoate and other organophosphate pesticides on human health and the environment. Additionally, research should explore the potential of using natural compounds and biological control methods to manage insect pests in agriculture and other industries.
Conclusion:
Dimethoate is a widely used organophosphate insecticide with a broad range of applications in agriculture, horticulture, and forestry. It is highly effective in controlling insect pests, but it also poses significant risks to human health and the environment. Future research should focus on developing safer and more sustainable alternatives to organophosphate insecticides to reduce the adverse effects of pesticide use on human health and the environment.
Synthesemethoden
Dimethoate is synthesized by reacting O,O-dimethyl phosphorodithioate with formaldehyde in the presence of acetic acid. The final product is obtained by treating the intermediate with acetic anhydride. The reaction is shown below:
O,O-dimethyl phosphorodithioate + formaldehyde + acetic acid → intermediate → dimethoate + acetic anhydride
Wissenschaftliche Forschungsanwendungen
Dimethoate is extensively used in scientific research for its insecticidal properties. It is used to study the effects of insecticides on different organisms, including insects, mammals, and plants. The compound is also used to investigate the mechanisms of organophosphate toxicity and resistance.
Eigenschaften
CAS-Nummer |
1741-11-3 |
|---|---|
Produktname |
Phosphorodithioic acid, S-hydroxymethyl O,O-dimethyl ester, acetate |
Molekularformel |
C5H11O4PS2 |
Molekulargewicht |
230.2 g/mol |
IUPAC-Name |
dimethoxyphosphinothioylsulfanylmethyl acetate |
InChI |
InChI=1S/C5H11O4PS2/c1-5(6)9-4-12-10(11,7-2)8-3/h4H2,1-3H3 |
InChI-Schlüssel |
NOQSFQMPWUXNPT-UHFFFAOYSA-N |
SMILES |
CC(=O)OCSP(=S)(OC)OC |
Kanonische SMILES |
CC(=O)OCSP(=S)(OC)OC |
Piktogramme |
Acute Toxic |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



